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molecular formula C22H24N2O6S2 B8437722 4-[2-[2-(3-Carboxypropylcarbamoyl)phenyldisulfanyl]benzoylamino] butanoic acid

4-[2-[2-(3-Carboxypropylcarbamoyl)phenyldisulfanyl]benzoylamino] butanoic acid

Cat. No. B8437722
M. Wt: 476.6 g/mol
InChI Key: CCIQAXMAJRUSBB-UHFFFAOYSA-N
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Patent
US05734081

Procedure details

This compound was prepared according to the procedure described in Example 50 using 4,4'-[dithiobis(2,1-phenylenecarbonylimino)]bis butanoic acid bis (1,1-dimethylethyl) ester (0.5 g, 0.9 mmol) from Example 43, 10 mL dichloromethane, 10 mL trifluoroacetic acid, and 1 mL anisole. The crude product was recrystallized from methanol/dimethylformamide/water to afford 0.6 g of the title compound, mp 165°-166° C.
Name
4,4'-[dithiobis(2,1-phenylenecarbonylimino)]bis butanoic acid bis (1,1-dimethylethyl) ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC([O:5][C:6](=[O:40])[CH2:7][CH2:8][CH2:9][NH:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19][S:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[C:27]([NH:29][CH2:30][CH2:31][CH2:32][C:33]([O:35]C(C)(C)C)=[O:34])=[O:28])=[O:12])(C)C.FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1>ClCCl>[C:22]1([C:27]([NH:29][CH2:30][CH2:31][CH2:32][C:33]([OH:35])=[O:34])=[O:28])[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[S:20][S:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:11]([NH:10][CH2:9][CH2:8][CH2:7][C:6]([OH:40])=[O:5])=[O:12]

Inputs

Step One
Name
4,4'-[dithiobis(2,1-phenylenecarbonylimino)]bis butanoic acid bis (1,1-dimethylethyl) ester
Quantity
0.5 g
Type
reactant
Smiles
CC(C)(C)OC(CCCNC(=O)C1=C(C=CC=C1)SSC1=C(C=CC=C1)C(=O)NCCCC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from methanol/dimethylformamide/water

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)SSC1=C(C=CC=C1)C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 139.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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